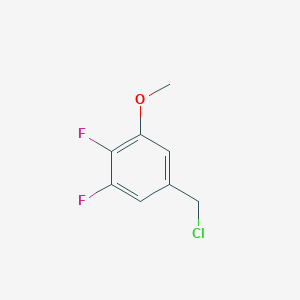
5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene is an organic compound with a complex structure that includes a chloromethyl group, two fluorine atoms, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene typically involves the chloromethylation of 1,2-difluoro-3-methoxybenzene. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted benzene derivatives.
Scientific Research Applications
5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Potential use in the synthesis of drug candidates due to its unique functional groups.
Agricultural Chemicals: It may be used in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various chemical reactions to form desired products. The presence of the chloromethyl group allows for easy functionalization, while the fluorine atoms can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of fluorine atoms.
1,2-Difluoro-3-methoxybenzene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)-2-fluoro-3-methoxybenzene: Contains only one fluorine atom, which may affect its chemical properties and reactivity.
Uniqueness
5-(Chloromethyl)-1,2-difluoro-3-methoxybenzene is unique due to the combination of its functional groups. The presence of both fluorine atoms and a chloromethyl group provides a balance of reactivity and stability, making it a valuable compound in various chemical applications.
Properties
Molecular Formula |
C8H7ClF2O |
|---|---|
Molecular Weight |
192.59 g/mol |
IUPAC Name |
5-(chloromethyl)-1,2-difluoro-3-methoxybenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3H,4H2,1H3 |
InChI Key |
XTBCYSDWELEGHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















